3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one
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Overview
Description
3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinoline core, followed by the introduction of the sulfonyl, fluoro, and morpholino groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and sulfonyl positions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.
Scientific Research Applications
3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and fluoro groups play a crucial role in these interactions, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives with sulfonyl and fluoro groups. What sets 3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one apart is its unique combination of functional groups, which can lead to distinct chemical and biological properties. Examples of similar compounds include:
- 6-fluoro-1-methylquinolin-4(1H)-one
- 4-ethylphenylsulfonylquinoline derivatives
This compound’s unique structure allows for a wide range of applications and interactions, making it a valuable subject of study in various fields.
Biological Activity
3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
The compound can be characterized by its molecular formula C23H25FN2O5S and a molecular weight of 460.5 g/mol. Its structure features a quinoline core, which is known for various biological activities, and a sulfonyl group that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes, including protein kinases and carbonic anhydrases, which play crucial roles in cellular signaling and metabolic processes.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of sulfonamide derivatives, suggesting that this compound may exhibit similar effects. The sulfonamide group is known to interfere with bacterial folic acid synthesis, leading to bacteriostatic effects.
Anticancer Activity
Research has indicated that quinoline derivatives possess anticancer properties. The compound's ability to modulate protein kinase activity may contribute to its potential as an anticancer agent. In vitro studies have shown promising results in inhibiting cancer cell proliferation.
Antioxidant Properties
Preliminary studies suggest that the compound may exhibit antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. This property is often linked to the presence of electron-donating groups in the molecule.
Study 1: Synthesis and Biological Evaluation
A study conducted by Patel et al. (2024) synthesized various sulfonamide derivatives and evaluated their biological activities. Among these, compounds structurally related to this compound demonstrated significant antibacterial and antioxidant activities when tested against standard drug controls .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. Results indicated strong interactions with protein kinases, supporting its potential as a therapeutic agent in cancer treatment .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S/c1-3-15-4-6-16(7-5-15)30(27,28)21-14-24(2)19-13-20(25-8-10-29-11-9-25)18(23)12-17(19)22(21)26/h4-7,12-14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKGJNTHNRJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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